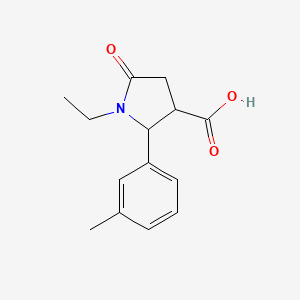

1-乙基-2-(3-甲苯基)-5-氧代吡咯烷-3-羧酸

货号 B2658740

CAS 编号:

887361-19-5

分子量: 247.294

InChI 键: KUIOWASZZVAXFA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. It contains several functional groups including an ethyl group, a 3-methylphenyl group, a pyrrolidine ring, a carbonyl group, and a carboxylic acid group .

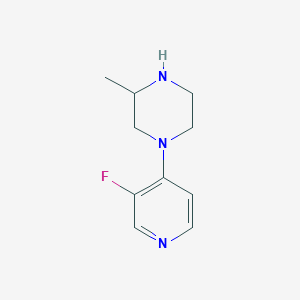

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. The “1-Ethyl-2-(3-methylphenyl)” part suggests that an ethyl group and a 3-methylphenyl group are attached to the pyrrolidine ring at the 1 and 2 positions, respectively. The “5-oxo” indicates a carbonyl group at the 5 position of the pyrrolidine ring, and the “3-carboxylic acid” suggests a carboxylic acid group attached at the 3 position .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The carbonyl group could be involved in nucleophilic addition reactions. The pyrrolidine ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid and carbonyl groups would likely make the compound polar and potentially soluble in polar solvents .科学研究应用

- Application : Researchers have explored the construction of indole derivatives, including those containing the 1-ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid moiety. These derivatives may serve as biologically active compounds for cancer treatment, antimicrobial agents, and other therapeutic purposes .

- Application : Computational studies using density functional theory (DFT) have investigated the structure and interactions in ILs containing 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Understanding these interactions is crucial for IL-based applications in various fields .

- Application : Researchers have explored the amphoteric behavior of 1,3-diazole (which includes the imidazole ring). It can act as both an acid and a base due to the presence of delocalized and non-delocalized lone pairs on its nitrogen atoms .

Indole Derivatives Synthesis

Ionic Liquids and Molecular Interactions

Amphoteric Behavior and Imidazole Ring

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-6-4-5-9(2)7-10/h4-7,11,13H,3,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIOWASZZVAXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2658657.png)

![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)

![8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2658668.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2658669.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile](/img/structure/B2658672.png)

![N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2658675.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)

![methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B2658678.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)